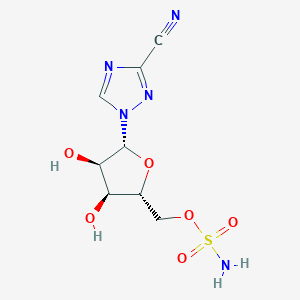
5-Hydroxyindole-3-acetaldehyde
Übersicht
Beschreibung
5-Hydroxyindole-3-acetaldehyde is an aldehyde that is acetaldehyde substituted by a 5-hydroxyindol-3-yl group . It is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .
Synthesis Analysis
5-Hydroxyindole-3-acetaldehyde is formed from serotonin via a 5-hydroxy indole-3-acetaldehyde intermediate by aldehyde dehydrogenase . It is also formed from the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme .Molecular Structure Analysis
The molecular formula of 5-Hydroxyindole-3-acetaldehyde is C10H9NO2, with an average molecular weight of 175.187 and a monoisotopic molecular weight of 175.06332 .Chemical Reactions Analysis
5-Hydroxyindole-3-acetaldehyde is a metabolite of the monoamine neurotransmitter serotonin . It is formed from serotonin via a 5-hydroxy indole-3-acetaldehyde intermediate by aldehyde dehydrogenase .Physical And Chemical Properties Analysis
5-Hydroxyindole-3-acetaldehyde is a solid substance . It has 1 hydrogen bond acceptor, 2 hydrogen bond donors, and 2 rotatable bonds. Its topological polar surface area is 53.09 .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Enzyme Interactions : 5-HIAL acts as a substrate for class I and II alcohol dehydrogenases (ADH), involved in the metabolic pathways of ethanol and serotonin. Class-I gammagamma ADH catalyzes the dismutation of 5-HIAL into corresponding alcohols and carboxylic acids. The oxidation of 5-HIAL is more efficient compared to acetaldehyde dismutation, indicating its significant role in these metabolic pathways (Svensson et al., 1999).
Effects on Tryptophan Hydroxylase Activity : 5-HIAL was studied for its effect on tryptophan hydroxylase activity in vitro. Indole-3-acetaldehyde, a related compound, was found to inhibit this enzyme, suggesting that 5-HIAL and similar aldehydes could influence serotonin synthesis (Nilsson & Tottmar, 1987).
Chemical Synthesis Applications : 5-HIAL has been used in the synthesis of 3-hydroxyindole alkaloids. An asymmetric aldol reaction involving isatin derivatives and acetaldehyde was developed, with 5-HIAL-related products being key intermediates in synthesizing certain alkaloids (Itoh, Ishikawa, & Hayashi, 2009).
Metabolism in Human Blood Cells and Plasma : Research shows that 5-HIAL, derived from serotonin, is metabolized differently in various human blood fractions like erythrocytes, leukocytes, platelets, and plasma. This metabolism involves the formation of acid and alcohol metabolites, highlighting the diverse metabolic pathways of 5-HIAL in the human body (Helander & Tottmar, 1987).
Interaction with Hemoglobin : 5-HIAL shows a time-dependent disappearance when incubated with human hemoglobin, suggesting that it can form Schiff base adducts with proteins. This interaction could be relevant in understanding its role in biological systems and potential therapeutic applications (Helander & Tottmar, 1989).
Fluorimetric Assays : The compound has been involved in fluorimetric assays for the determination of 5-hydroxyindoles in brain tissues, indicating its potential use in diagnostic and research applications related to neurochemistry (Atack & Lindqvist, 2004).
Serotonin Catabolism : It's involved in the catabolism of serotonin and forms compounds like 5-hydroxyindole thiazolidine carboxylic acid in certain tissues. This suggests its role in the modulation of serotonin levels, which is crucial for understanding various psychiatric and neurological disorders (Squires et al., 2006).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(5-hydroxy-1H-indol-3-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-4-3-7-6-11-10-2-1-8(13)5-9(7)10/h1-2,4-6,11,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFAPCIUSYHFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172318 | |
| Record name | Hydroxyindoleacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Hydroxyindoleacetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Hydroxyindole-3-acetaldehyde | |
CAS RN |
1892-21-3 | |
| Record name | 5-Hydroxy-1H-indole-3-acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1892-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyindoleacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyindoleacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYINDOLEACETALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAE26MT2UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Hydroxyindoleacetaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004073 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)




![methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B51668.png)





